molecular formula C3H9O6P B1203117 Sn-glycerol-1-phosphate CAS No. 5746-57-6

Sn-glycerol-1-phosphate

Cat. No.: B1203117
CAS No.: 5746-57-6
M. Wt: 172.07 g/mol
InChI Key: AWUCVROLDVIAJX-VKHMYHEASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sn-glycerol-1-phosphate is synthesized from dihydroxyacetone phosphate through a reduction reaction catalyzed by this compound dehydrogenase . This enzyme requires NAD(P)H as a cofactor and operates under physiological conditions. The reaction can be summarized as follows:

Dihydroxyacetone phosphate+NAD(P)H+H+This compound+NAD(P)+\text{Dihydroxyacetone phosphate} + \text{NAD(P)H} + \text{H}^+ \rightarrow \text{this compound} + \text{NAD(P)}^+ Dihydroxyacetone phosphate+NAD(P)H+H+→this compound+NAD(P)+

Industrial Production Methods

Industrial production of this compound typically involves microbial fermentation processes using archaeal species that naturally produce this compound. The fermentation broth is then subjected to purification steps, including chromatography, to isolate and purify this compound .

Chemical Reactions Analysis

Types of Reactions

Sn-glycerol-1-phosphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to glycerone phosphate.

    Reduction: It can be reduced back to glycerol.

    Substitution: It can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include NAD(P)+.

    Reduction: Reducing agents include NAD(P)H.

    Substitution: Various reagents can be used depending on the desired derivative.

Major Products

Scientific Research Applications

Sn-glycerol-1-phosphate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Glycerol-3-phosphate: Used by bacteria and eukaryotes for lipid biosynthesis.

    Glycerol-2-phosphate: Another isomer of glycerol phosphate.

Uniqueness

Sn-glycerol-1-phosphate is unique due to its specific role in the lipid composition of archaea, which use it exclusively for the synthesis of ether lipids. This contrasts with bacteria and eukaryotes, which use glycerol-3-phosphate for their lipid biosynthesis .

Properties

IUPAC Name

[(2S)-2,3-dihydroxypropyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O6P/c4-1-3(5)2-9-10(6,7)8/h3-5H,1-2H2,(H2,6,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUCVROLDVIAJX-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315267
Record name L-α-Glycerophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5746-57-6
Record name L-α-Glycerophosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5746-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceryl 1-phosphate, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005746576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-α-Glycerophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCERYL 1-PHOSPHATE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/196623779E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Glycerol (10 mmol; 0.92 g) is adsorbed to an approximately equal amount of silica gel (1.0 g) and then suspended in 20 ml of t-BuOMe. To this mixture is added p-nitrophenylphosphate (10 mmol) followed by acid phosphatase from potato (1000 U; 200 mg). The mixture is stirred at room temperature for 24 hours. The solvent is removed by vacuum, the residue is thoroughly extracted with water (3×150 ml), and all solids are removed by filtration. The resulting aqueous solution is concentrated under vacuum to 75 ml and treated with a solution 21 mmol of BaCl2.2H2O to form a precipitate. To the suspension is added 500 ml of 95% ethanol and the precipitate is allowed to settle overnight. The. suspension is filtered and the solid material is dried over CaSO4. Glycerol-1-phosphate (8.5 mmol) is obtained containing 94% of the title compound as the barium salt.
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
BaCl2.2H2O
Quantity
21 mmol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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